molecular formula C23H26N4O3S2 B2451166 4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-51-6

4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2451166
CAS RN: 393567-51-6
M. Wt: 470.61
InChI Key: STVUHGYAFCKJQV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzamide group, a thiadiazole group, and an ethoxyaniline group, all of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, the thiadiazole group could participate in substitution reactions, and the ethoxy group could be cleaved .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Larvicidal and Antimicrobial Activities

Compounds with structures closely related to 4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their larvicidal and antimicrobial properties. A study by Kumara et al. (2015) synthesized novel derivatives of thiadiazolotriazin-4-ones and evaluated them for mosquito larvicidal and antibacterial activities. Among the novel derivatives, specific compounds exhibited moderate activity against mosquito larvae and bacterial pathogens, indicating potential applications in pest control and antimicrobial treatments Kumara et al., 2015.

Antioxidant and Antibacterial Studies

Further expanding on the antimicrobial domain, another study focused on the crystal structure and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds, including variations closely related to the query compound, demonstrated good antibacterial activity, with certain derivatives showing potent antioxidant properties. This suggests their utility in developing new antimicrobial and antioxidant agents Karanth et al., 2019.

Materials Science Applications

In materials science, derivatives structurally related to the specified compound have been synthesized and studied for their properties. Hsiao et al. (2000) explored ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These materials exhibited high thermal stability, suggesting their potential application in high-performance polymers Hsiao et al., 2000.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many compounds with similar structures are used as pharmaceuticals and interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of the compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could include further studies on its synthesis, characterization, and potential applications. It could also include studies on its mechanism of action and its safety and efficacy as a pharmaceutical compound .

properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-5-30-18-12-10-17(11-13-18)24-19(28)14-31-22-27-26-21(32-22)25-20(29)15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVUHGYAFCKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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